2,3-Dimethoxycinnamic acid
Overview
Description
2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . It has a molecular formula of C11H12O4 .
Synthesis Analysis
Cinnamic acid derivatives, including 2,3-Dimethoxycinnamic acid, can be obtained from cinnamon bark . They can be synthesized by modifying the functionalities of cinnamic acid, which is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxycinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The molecular weight is 208.211 Da .Chemical Reactions Analysis
2,3-Dimethoxycinnamic acid is used in the synthesis of (2E,2E,2E)-N,N,N- (nitrilotri-2,1-ethanediyl)tris [3- (2,3-dimethoxyphenyl)-2-propenamide] . It has also been reported to prevent alpha-synuclein amyloid transformation .Scientific Research Applications
Photomechanical Properties
2,3-Dimethoxycinnamic acid and its derivatives have been studied for their unique photomechanical properties. Research on 3,4-dimethoxycinnamic acid, a closely related compound, demonstrated different photochemical and photomechanical properties based on its polymorphic forms. This has implications in the field of crystal chemistry and materials science, particularly in understanding the photodimerization reactions in solid states (Mishra et al., 2015).
Pharmacokinetics and Absorption
Studies have explored the absorption and pharmacokinetics of dimethoxycinnamic acid derivatives in human plasma following coffee consumption. These studies provide insights into the mechanisms of absorption and metabolism of these compounds, revealing their presence in plasma as free aglycones and highlighting their potential biological significance (Farrell et al., 2012).
Anti-Inflammatory and Pharmacological Properties
Research has been conducted on the synthesis of 2'-hydroxychalcones and flavones derived from 3,4-dimethoxycinnamic acid. These compounds have shown potential in inhibiting inflammatory mediator generation, indicating their relevance in pharmacology and the development of anti-inflammatory drugs (Ballesteros et al., 1995).
Hydrogen Bonding and Crystal Chemistry
The study of hydrogen bonding and topochemistry in crystalline forms of dimethoxycinnamic acid derivatives has contributed to the understanding of molecular interactions and crystal engineering. Investigations into complexes of dimethoxycinnamic acid with other molecules have provided insights into the molecular basis of photoreactivity and crystal structures (Desiraju & Sharma, 1991).
Inhibition of Protein Aggregation
3,4-Dimethoxycinnamic acid derivatives have been tested for their ability to inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease. These studies are crucial for understanding the potential therapeutic applications of dimethoxycinnamic acid derivatives in neurodegenerative diseases (Barinova et al., 2020).
Chemotherapeutic Properties
The potential chemotherapeutic properties of dimethoxycinnamic acid derivatives have been explored through their interactions with DNA and their protective efficacy against DNA damage. These findings are significant for the development of new therapeutic drugs and the understanding of drug-DNA interactions (Mondal et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPUWGAGVERSJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxycinnamic acid | |
CAS RN |
7461-60-1, 7345-82-6 | |
Record name | 2',3'-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7461-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2,3-Dimethoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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